- 11-Step Total Synthesis of Teleocidins B-1-B-4Journal of the American Chemical Society, 2019, 141(4), 1494-1497,
Cas no 90365-57-4 ((-)-Indolactam V)

(-)-Indolactam V structure
Produktname:(-)-Indolactam V
(-)-Indolactam V Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (-)-Indolactam V
- (-)-Indolactam V ((-)-Ilv)
- (-)-Indolactam V,(2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one
- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-...
- Indolactam V
- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one
- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one (ACI)
- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, [2S-(2R*,5R*)]- (ZCI)
- (-)-ILV
- BDBM50057511
- 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
- ILV, (-)
- (S)-13-Hydroxymethyl-10-isopropyl-9-(S)-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one
- PDSP2_001364
- CS-5420
- 90365-57-4
- (10S,13S)-13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4(15),5,7-tetraen-11-one
- HB0002
- PDSP1_001380
- indolactam-V
- (2S,5S)-5-(hydroxymethyl)-2-isopropyl-1-methyl-4,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3(2H)-one
- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))-
- ILV
- (10S,13S)-13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one
- SCHEMBL1278694
- Q27270189
- AT25351
- (2S,5S)-5-(hydroxymethyl)-2-isopropyl-1-methyl-1,2,5,6-tetrahydro-4H-[1,4]diazonino[7,6,5-cd]indol-3(8H)-one
- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one
- (2S,5S)-5-(hydroxymethyl)-1-methyl-2-(propan-2-yl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one
- 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one(ILV)
- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-,(2S,5S)-
- CHEBI:192686
- (+-)-1,4,5,6-tetrahydro-1-methyl-5-(hydroxymethyl)-(2-1-methylethyl)-1H-pyrrolo[4,3,2-gh]1,4-benzodiazon-3-(2H)-one, 2-cis
- (10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one
- NCGC00345085-01
- HSCI1_000195
- AKOS027326495
- Indolactum
- 8CIY9O1323
- CHEMBL27266
- C17H23N3O2
- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S,5S)-
- (-)-IndolactamV
- HY-12307
- 132341-58-3
- MS-24344
- BRN 4711877
- (+-)-IL-V
- UNII-8CIY9O1323
- hydroxymethyl-isopropyl-methyl-[?]one
- (-)-Indolactam V, >=96% (HPLC)
- INDOLACTAM V, (-)
- DTXSID60920432
- (+/-)-indolactum-V 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one
- 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4(15),5,7-tetraen-11-one
- (-)-Indolactam-V
-
- MDL: MFCD00151197
- Inchi: 1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1
- InChI-Schlüssel: LUZOFMGZMUZSSK-LRDDRELGSA-N
- Lächelt: CN1[C@@H](C(C)C)C(=O)N[C@H](CO)CC2=CNC3C2=C1C=CC=3
Berechnete Eigenschaften
- Genaue Masse: 301.17900
- Monoisotopenmasse: 301.179
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 415
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 68.4
- Oberflächenladung: 0
- XLogP3: 2.3
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 584 °C at 760 mmHg
- Flammpunkt: 307 °C
- Brechungsindex: 1.589
- Löslichkeit: Leicht löslich (9 g/l) (25°C),
- PSA: 68.36000
- LogP: 2.05570
- Löslichkeit: Nicht verfügbar
(-)-Indolactam V Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- RTECS:UY8547000
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(-)-Indolactam V Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-5420-5mg |
(-)-Indolactam V |
90365-57-4 | 98.75% | 5mg |
$726.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I11630-1mg |
(-)-Indolactam V |
90365-57-4 | 98% | 1mg |
¥1798.0 | 2023-09-07 | |
TRC | I577325-0.5mg |
(-)-Indolactam V |
90365-57-4 | 0.5mg |
$ 275.00 | 2022-06-04 | ||
Fluorochem | 050739-1mg |
Indolactam V |
90365-57-4 | >99% | 1mg |
£202.00 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17299-1 mL * 10 mM (in DMSO) |
(-)-Indolactam V |
90365-57-4 | 1 mL * 10 mM (in DMSO) |
¥3755.00 | 2022-03-01 | ||
TRC | I577325-2.5mg |
(-)-Indolactam V |
90365-57-4 | 2.5mg |
$1539.00 | 2023-05-18 | ||
TRC | I577325-5mg |
(-)-Indolactam V |
90365-57-4 | 5mg |
$2865.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202182A-1 mg |
(−)-Indolactam V, |
90365-57-4 | ≥95% | 1mg |
¥2,068.00 | 2023-07-10 | |
TRC | I577325-.5mg |
(-)-Indolactam V |
90365-57-4 | 5mg |
$333.00 | 2023-05-18 | ||
Key Organics Ltd | MS-24344-1mg |
(-)-Indolactam V |
90365-57-4 | >97% | 1mg |
£277.23 | 2025-02-09 |
(-)-Indolactam V Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol , Dichloromethane ; 3 h, rt
1.2 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Synthesis of (-)-indolactam VJournal of the Chemical Society, 1992, (7), 823-30,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Total syntheses of indolactam alkaloids (-)-Indolactam V, (-)-Pendolmycin, (-)-Lyngbyatoxin A, and (-)-Teleocidin A-2Chemical Science, 2014, 5(6), 2184-2190,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, rt
Referenz
- Modular total synthesis of protein kinase C activator (-)-indolactam VOrganic Letters, 2016, 18(9), 2008-2011,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Methyl iodide , Sodium bicarbonate Solvents: Methanol
Referenz
- Synthesis of (-)-indolactam VJournal of the Chemical Society, 1988, (9), 589-90,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referenz
- Protein kinase C modulators. Indolactams. 1. Efficient and flexible routes for the preparation of (-)-Indolactam V for use in the synthesis of analogsTetrahedron Letters, 1994, 35(46), 8549-52,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Sodium bicarbonate
Referenz
- Efficient syntheses and chemistry of indolactam-V and its analogsAgricultural and Biological Chemistry, 1989, 53(8), 2257-60,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Magnesium , Ammonium chloride Solvents: Ethanol ; 2 d, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- A concise total synthesis of (-)-indolactam VTetrahedron, 2015, 71(23), 3833-3837,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: (SP-5-41)-[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylen… Solvents: Ethyl acetate ; 1 atm, rt; 2 h, 70 °C
Referenz
- Aerobic Dehydrogenation of N-Heterocycles with Grubbs Catalyst: Its Application to Assisted-Tandem Catalysis to Construct N-Containing Fused HeteroarenesChemistry - A European Journal, 2020, 26(68), 15793-15798,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 4 atm, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
1.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Tetrahydrofuran ; 48 h, rt
1.4 Reagents: Sodium cyanoborohydride Catalysts: Acetic acid Solvents: Acetonitrile ; 1 h, 0 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
1.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Tetrahydrofuran ; 48 h, rt
1.4 Reagents: Sodium cyanoborohydride Catalysts: Acetic acid Solvents: Acetonitrile ; 1 h, 0 °C
Referenz
- Total synthesis of (-)-indolactam VOrganic & Biomolecular Chemistry, 2011, 9(7), 2512-2517,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: NADPH Catalysts: Monooxygenase Solvents: Water ; pH 8
Referenz
- Enzymatic Production of (-)-Indolactam V by LtxB, a Cytochrome P450 MonooxygenaseJournal of Natural Products, 2010, 73(1), 71-74,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- The Synthesis and Biological Evaluation of Indolactam AlkaloidsSynthesis, 2019, 51(23), 4443-4451,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 5 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer CellsChemMedChem, 2018, 13(2), 147-154,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Methanol
Referenz
- Synthesis and stereochemistry of indolactam-V, an active fragment of teleocidins. Structural requirements for tumor-promoting activityTetrahedron, 1986, 42(21), 5905-24,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: NADH , Oxygen Catalysts: Catalase Solvents: Water ; 3 h, pH 8, rt
Referenz
- Molecular basis for the P450-catalyzed C-N bond formation in indolactam biosynthesisNature Chemical Biology, 2019, 15(12), 1206-1213,
(-)-Indolactam V Raw materials
- 1H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonine-5-carboxylic acid, 2,3,4,5,6,8-hexahydro-1-methyl-2-(1-methylethyl)-3-oxo-, methyl ester, (2R,5S)-
- (-)-8-norindolactam V
- Butanamide, N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-3-methyl-2-(methylamino)-, (2S)-
(-)-Indolactam V Preparation Products
(-)-Indolactam V Verwandte Literatur
-
1. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 1 1992 823
-
Christopher T. Walsh Nat. Prod. Rep. 2023 40 326
-
3. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody J. Chem. Soc. Chem. Commun. 1988 589
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
-
J. E. Saxton Nat. Prod. Rep. 1989 6 433
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90365-57-4)(-)-Indolactam V

Reinheit:99%
Menge:1mg
Preis ($):269.0